molecular formula C14H11ClN2OS B15205058 4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d] pyrimidine

4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d] pyrimidine

Cat. No.: B15205058
M. Wt: 290.8 g/mol
InChI Key: ZMPFZOIVJFCKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a chloro and ethoxy-phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with an aryl boronic acid would yield a biaryl product.

Scientific Research Applications

4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d]pyrimidine is unique due to its thieno[3,2-d]pyrimidine core, which imparts distinct electronic properties and potential for diverse chemical modifications. This makes it a valuable scaffold for the development of new compounds with specific desired properties .

Properties

Molecular Formula

C14H11ClN2OS

Molecular Weight

290.8 g/mol

IUPAC Name

4-chloro-6-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C14H11ClN2OS/c1-2-18-10-5-3-9(4-6-10)12-7-11-13(19-12)14(15)17-8-16-11/h3-8H,2H2,1H3

InChI Key

ZMPFZOIVJFCKCO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)Cl

Origin of Product

United States

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